Cas no 5496-22-0 (N-{4-[(furan-2-ylmethyl)sulfamoyl]phenyl}-2,4-dimethylbenzenesulfonamide)

N-{4-[(furan-2-ylmethyl)sulfamoyl]phenyl}-2,4-dimethylbenzenesulfonamide structure
5496-22-0 structure
Product Name:N-{4-[(furan-2-ylmethyl)sulfamoyl]phenyl}-2,4-dimethylbenzenesulfonamide
CAS No:5496-22-0
MF:C19H20N2O5S2
MW:420.502502441406
CID:1591217
PubChem ID:2096154
Update Time:2025-04-21

N-{4-[(furan-2-ylmethyl)sulfamoyl]phenyl}-2,4-dimethylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-[(furan-2-ylmethyl)sulfamoyl]phenyl}-2,4-dimethylbenzenesulfonamide
    • N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2,4-dimethylbenzenesulfonamide
    • N-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)-2,4-dimethylbenzene-1-sulfonamide
    • 5496-22-0
    • Z45656197
    • DTXSID40366516
    • Inchi: 1S/C19H20N2O5S2/c1-14-5-10-19(15(2)12-14)28(24,25)21-16-6-8-18(9-7-16)27(22,23)20-13-17-4-3-11-26-17/h3-12,20-21H,13H2,1-2H3
    • InChI Key: AHXJEPZETIWITM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1C)(NC1C=CC(=CC=1)S(NCC1=CC=CO1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 420.0815
  • Monoisotopic Mass: 420.081
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • Density: 1.377
  • Boiling Point: 601°C at 760 mmHg
  • Flash Point: 317.3°C
  • Refractive Index: 1.621
  • PSA: 105.48
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